
4-(2-Methoxy-phenylsulfanyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-phenylsulfanyl)-piperidine is an organic compound that features a piperidine ring substituted with a 2-methoxy-phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-phenylsulfanyl)-piperidine typically involves the reaction of piperidine with 2-methoxy-phenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methoxy-phenylsulfanyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Applications De Recherche Scientifique
4-(2-Methoxy-phenylsulfanyl)-piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxy-phenylsulfanyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity for certain targets, while the piperidine ring provides structural stability.
Comparaison Avec Des Composés Similaires
4-(2-Methoxy-phenyl)-piperidine: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
4-(2-Hydroxy-phenylsulfanyl)-piperidine: The methoxy group is replaced with a hydroxy group, potentially altering its solubility and reactivity.
4-(2-Methoxy-phenylsulfanyl)-morpholine: The piperidine ring is replaced with a morpholine ring, which can affect the compound’s pharmacokinetic properties.
Uniqueness: 4-(2-Methoxy-phenylsulfanyl)-piperidine is unique due to the presence of both the methoxy and phenylsulfanyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for various applications.
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)sulfanylpiperidine |
InChI |
InChI=1S/C12H17NOS/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
Clé InChI |
GEQMUQWJGHOHIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



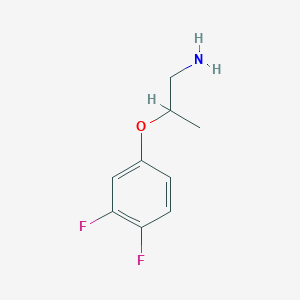
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
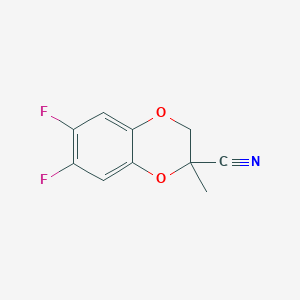
![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)
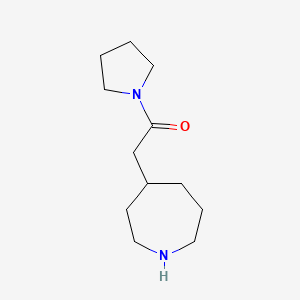
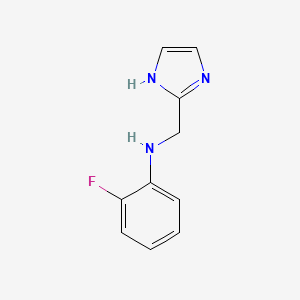
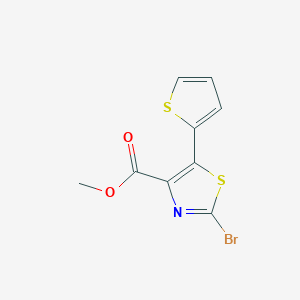
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
amine](/img/structure/B13242487.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)
